molecular formula C13H21BO2 B598930 (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole CAS No. 131433-93-7

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole

Cat. No. B598930
CAS RN: 131433-93-7
M. Wt: 220.119
InChI Key: ZWEMLWHNKCNXMY-KQXIARHKSA-N
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Description

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole is a useful research compound. Its molecular formula is C13H21BO2 and its molecular weight is 220.119. The purity is usually 95%.
BenchChem offers high-quality (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are widely used in organic synthesis, particularly in suzuki–miyaura coupling reactions .

Mode of Action

The mode of action of (+)-Allylboronic acid pinanediol ester is primarily through its role as a reagent in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

In the context of Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This is part of a larger catalytic cycle that also involves oxidative addition and reductive elimination steps .

Pharmacokinetics

Boronic esters are generally considered stable and readily prepared .

Result of Action

The result of the action of (+)-Allylboronic acid pinanediol ester is the formation of a new carbon-carbon bond in the product of the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of (+)-Allylboronic acid pinanediol ester, like other boronic esters, can be influenced by various environmental factors. For example, the stability of boronic esters can be affected by the presence of certain functional groups . Additionally, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the choice of solvent, the temperature, and the presence of a base .

properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEMLWHNKCNXMY-KQXIARHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746249
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole

CAS RN

131433-93-7
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131433-93-7
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